REACTION_CXSMILES
|
[CH:1]1([C:4]2[C:13]([CH:14]=O)=[C:12]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1.P(=O)([O-])O[C:25](CC)(CC)[C:26]#[N:27].[Cl-].[OH-].[Na+]>C(CP(=O)(OCC)OCC)#N.C1(C)C=CC=CC=1.O>[CH:1]1([C:4]2[C:13]([CH:14]=[CH:25][C:26]#[N:27])=[C:12]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1 |f:3.4|
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Name
|
|
Quantity
|
4.98 g
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Type
|
reactant
|
Smiles
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C1(CC1)C1=NC2=CC=CC=C2C(=C1C=O)C1=CC=C(C=C1)F
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Name
|
diethylcyanomethyl phosphonate
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Quantity
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3.1 mL
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Type
|
reactant
|
Smiles
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P(OC(C#N)(CC)CC)([O-])=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
catalyst
|
Smiles
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C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
|
Details
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the mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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In a 100 mL-volume glass flask equipped with a stirrer
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Type
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CUSTOM
|
Details
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kept at 25-35° C.
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Type
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CUSTOM
|
Details
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the mixture was reacted for 3 hours at the same temperature
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Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 66 hours at the same temperature
|
Duration
|
66 h
|
Type
|
WASH
|
Details
|
The organic portion was washed with 10 mL of an aqueous sodium hydroxide solution (10 wt. %)
|
Type
|
ADDITION
|
Details
|
to the washed portion was added 10 mL of saturated aqueous sodium chloride solution
|
Type
|
ADDITION
|
Details
|
The aqueous mixture was neutralized by addition of 5.6 mL of hydrochloric acid (1 mol/L)
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Type
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CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
To the organic portion was added 1.60 g of anhydrous sodium sulfate
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 1.75 hours at room temperature
|
Duration
|
1.75 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The celite was washed with 50 mL of toluene
|
Type
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CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystalline product
|
Type
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TEMPERATURE
|
Details
|
The crystalline product was heated
|
Type
|
ADDITION
|
Details
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after addition of 30 mL of hexane
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystalline product
|
Type
|
FILTRATION
|
Details
|
The crystalline product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 30 mL of hexane
|
Type
|
CUSTOM
|
Details
|
dried at 55° C. under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC2=CC=CC=C2C(=C1C=CC#N)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.81 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |